tert-butyl (2Z)-2-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxylate
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Overview
Description
N’-(3E)-5-ETHOXY-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENECARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3E)-5-ETHOXY-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENECARBOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 5-ethoxy-2-oxoindoline-3-carbaldehyde with tert-butoxycarbonyl hydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N’-(3E)-5-ETHOXY-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENECARBOHYDRAZIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
N’-(3E)-5-ETHOXY-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENECARBOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(3E)-5-ETHOXY-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Indole-3-carbinol: Found in cruciferous vegetables and known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in agriculture.
Uniqueness
N’-(3E)-5-ETHOXY-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENECARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C15H19N3O4 |
---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
tert-butyl N-[(5-ethoxy-2-hydroxy-1H-indol-3-yl)imino]carbamate |
InChI |
InChI=1S/C15H19N3O4/c1-5-21-9-6-7-11-10(8-9)12(13(19)16-11)17-18-14(20)22-15(2,3)4/h6-8,16,19H,5H2,1-4H3 |
InChI Key |
ICSPWOFRIIHGHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C2N=NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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